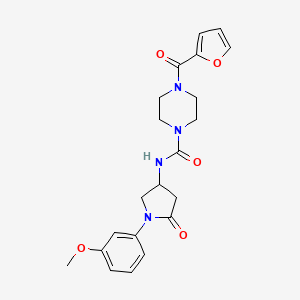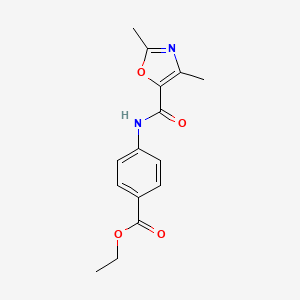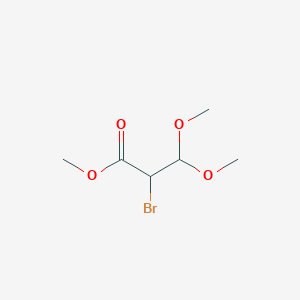
4-(furan-2-carbonyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of analogues related to the compound "4-(furan-2-carbonyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide" has been explored in the context of improving anti-tuberculosis agents. The lead compound, 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, showed promising in vitro activity but was hindered by poor bioavailability due to rapid metabolic cleavage and poor absorption. To address this, a series of analogues were synthesized with modifications aimed at increasing bioavailability. These modifications included replacing the benzyl group on the piperazine ring with carbamate and urea functional groups, introducing a nitrogen atom into the aromatic ring, and expanding the ring to a bicyclic tetrahydroisoquinoline moiety. These changes not only retained the strong anti-tuberculosis activity but, in some cases, enhanced it along with improved absorption and serum half-life .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a furan-2-carbonyl group attached to a piperazine-1-carboxamide moiety. The piperazine ring is a common feature in medicinal chemistry due to its ability to engage in hydrogen bonding and its rotational flexibility, which can be advantageous for binding to biological targets. The modifications made to the lead compound, such as the introduction of nitrogen into the aromatic ring and the expansion to a bicyclic structure, are likely to influence the compound's conformational dynamics and its interaction with the target protein, potentially leading to enhanced activity and bioavailability .
Chemical Reactions Analysis
The synthesis of related compounds involves reactions that can open oxirane rings, as demonstrated by the preparation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and their benzo derivatives. These compounds were prepared by reacting starting compounds with excess chloromethyloxirane, followed by oxirane ring opening by heterocyclic amines such as morpholine, pyrrolidine, piperidine, or 4-methylpiperazine. The resulting products were N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones. These reactions are indicative of the synthetic versatility of furan-containing compounds and their potential to undergo further functionalization, which is relevant for the synthesis of complex molecules like the one under analysis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(furan-2-carbonyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide" are not detailed in the provided papers, the structural modifications described in the synthesis of analogues suggest an increase in molecular weight and complexity, which could affect properties such as solubility, melting point, and stability. The introduction of functional groups like carbamate and urea is likely to increase hydrogen bonding potential, which can enhance solubility in aqueous environments, a desirable trait for bioavailability. The presence of a furan ring and a piperazine moiety suggests potential for varied chemical reactivity, which could be exploited in further drug development .
科学的研究の応用
Antimicrobial Activities
- A study by Başoğlu et al. (2013) reported the design, synthesis, and antimicrobial activities of some azole derivatives starting from furan-2-carbohydrazide. Among these, compounds incorporating piperazine and other secondary amines demonstrated activity against tested microorganisms, highlighting the antimicrobial potential of furan-derived compounds (Başoğlu et al., 2013).
Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties. This research demonstrates the potential of furan-2-carbonyl-based compounds in developing new pharmaceuticals (Abu‐Hashem et al., 2020).
Synthesis and Pharmacological Evaluation
- Kumar et al. (2017) conducted a study on the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. The compounds showed significant antidepressant and antianxiety activities in preclinical models, indicating the therapeutic potential of furan-2-carbonyl derivatives in mental health (Kumar et al., 2017).
Antiprotozoal Agents
- Ismail et al. (2004) explored the synthesis of dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. This study underscores the versatility of furan-2-carbonyl derivatives in addressing parasitic infections, showing promise for developing treatments against protozoan diseases (Ismail et al., 2004).
特性
IUPAC Name |
4-(furan-2-carbonyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-29-17-5-2-4-16(13-17)25-14-15(12-19(25)26)22-21(28)24-9-7-23(8-10-24)20(27)18-6-3-11-30-18/h2-6,11,13,15H,7-10,12,14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWARTSMTYYVVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)
![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)

![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)
![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)

![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)
